molecular formula C8H18OSi B14484010 2-Methyl-4-(trimethylsilyl)but-3-en-2-ol CAS No. 65801-55-0

2-Methyl-4-(trimethylsilyl)but-3-en-2-ol

Cat. No.: B14484010
CAS No.: 65801-55-0
M. Wt: 158.31 g/mol
InChI Key: ZTJFFCHFTBDGKL-UHFFFAOYSA-N
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Description

2-Methyl-4-(trimethylsilyl)but-3-en-2-ol is an organic compound with the molecular formula C8H16OSi. It is a derivative of butenol, where a trimethylsilyl group is attached to the fourth carbon atom. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trimethylsilyl)but-3-en-2-ol typically involves the reaction of 2-methyl-3-butyn-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:

2-Methyl-3-butyn-2-ol+Trimethylsilyl chlorideThis compound\text{2-Methyl-3-butyn-2-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} 2-Methyl-3-butyn-2-ol+Trimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trimethylsilyl)but-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) and bromine (Br2) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Methyl-4-(trimethylsilyl)but-3-en-2-ol is used in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis and is used in the preparation of complex molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trimethylsilyl)but-3-en-2-ol involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol
  • 4-(Trimethylsilyl)-3-butyn-2-one
  • 3-Methyl-1-trimethylsilyl-1-pentyn-3-ol

Uniqueness

2-Methyl-4-(trimethylsilyl)but-3-en-2-ol is unique due to its specific structure, which imparts distinct chemical properties. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

65801-55-0

Molecular Formula

C8H18OSi

Molecular Weight

158.31 g/mol

IUPAC Name

2-methyl-4-trimethylsilylbut-3-en-2-ol

InChI

InChI=1S/C8H18OSi/c1-8(2,9)6-7-10(3,4)5/h6-7,9H,1-5H3

InChI Key

ZTJFFCHFTBDGKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C[Si](C)(C)C)O

Origin of Product

United States

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